molecular formula C8H7NO B020548 4-Hydroxybenzyl cyanide CAS No. 14191-95-8

4-Hydroxybenzyl cyanide

Cat. No. B020548
M. Wt: 133.15 g/mol
InChI Key: AYKYOOPFBCOXSL-UHFFFAOYSA-N
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Patent
US04154757

Procedure details

Sodium cyanide (25.0 g.) is added to a stirred suspension of anhydrous sodium p-hydroxymandelate (96 g. of 99% w/w material, the impurity being sodium chloride; prepared from 104 g. of monohydrate by azeotropic distillation with 500 ml. of xylene in a Dean and Stark apparatus) in N,N-dimethylformamide (100 ml.), and the mixture is heated at 135° C. for 1 hour and then cooled. Water (170 ml.) and formic acid (38 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (330 ml. and 170 ml. respectively). The combined extracts are washed twice with water (240 ml. and 180 ml. respectively) and then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-]#[N:2].[Na+].[OH:4][C:5]1[CH:15]=[CH:14][C:8]([CH:9](O)[C:10]([O-])=O)=[CH:7][CH:6]=1.[Na+].[Cl-].[Na+]>>[OH:4][C:5]1[CH:15]=[CH:14][C:8]([CH2:9][C:10]#[N:2])=[CH:7][CH:6]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from 104 g
DISTILLATION
Type
DISTILLATION
Details
of monohydrate by azeotropic distillation with 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
Water (170 ml.) and formic acid (38 ml.) are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with methyl isobutyl ketone (330 ml
WASH
Type
WASH
Details
The combined extracts are washed twice with water (240 ml
CONCENTRATION
Type
CONCENTRATION
Details
respectively) and then concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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